N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0819203
InChI: InChI=1S/C23H21N3O3S2/c1-17-8-7-9-18(16-17)24-22(27)14-15-30-23-25-20-12-5-6-13-21(20)26(23)31(28,29)19-10-3-2-4-11-19/h2-13,16H,14-15H2,1H3,(H,24,27)
SMILES: CC1=CC(=CC=C1)NC(=O)CCSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.6 g/mol

N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide

CAS No.:

Cat. No.: VC0819203

Molecular Formula: C23H21N3O3S2

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide -

Specification

Molecular Formula C23H21N3O3S2
Molecular Weight 451.6 g/mol
IUPAC Name 3-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(3-methylphenyl)propanamide
Standard InChI InChI=1S/C23H21N3O3S2/c1-17-8-7-9-18(16-17)24-22(27)14-15-30-23-25-20-12-5-6-13-21(20)26(23)31(28,29)19-10-3-2-4-11-19/h2-13,16H,14-15H2,1H3,(H,24,27)
Standard InChI Key KYRPOLGFRQJPRQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CCSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CCSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator